(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
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Description
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Analysis
The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes has been a subject of research, with specific focus on their stereochemical properties. In one study, the enantiomers of l-azabicyclo[2.2.1]heptan-3-exo-ol were resolved, leading to the determination that one of the ketones derived from these enantiomers possesses the (1R,4S)-configuration, as confirmed by CD spectroscopy and single-crystal X-ray diffraction (Boelsterli et al., 1992).
Catalytic Applications
Another significant area of application involves the catalytic properties of related azabicyclo compounds in oxidative reactions. For instance, hydroxylamines such as 7-azabicyclo[2.2.1]heptan-7-ol and its homologues have shown efficiency in catalyzing the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts at room temperature. This research highlights the potential for these compounds in sustainable chemistry practices (Toda et al., 2023).
Synthesis and Structural Assignment
The synthesis and stereochemical assignment of azabicyclo compounds, including their methylated variants, have also been explored. Techniques such as intramolecular cyclization and X-ray crystallography have been utilized to confirm the stereochemistry of synthesized compounds, offering insights into their structural characteristics and potential applications in further chemical synthesis (Ramanaiah et al., 1999).
Constrained Proline Analogues
Research into the synthesis of constrained proline analogues from azabicyclo compounds has been reported, with applications in the development of new pharmaceuticals and bioactive molecules. These studies involve complex synthetic routes to create new conformationally constrained β-functionalised proline analogues, demonstrating the versatility of azabicyclo compounds in medicinal chemistry (Buñuel et al., 2001).
Thermal Decomposition Studies
Investigations into the thermal decomposition of azabicyclo compounds have identified intermediates that could lead to the development of novel synthetic pathways for the production of hydrocarbon products. Such studies not only deepen understanding of the chemical properties of these compounds but also explore their potential in synthetic organic chemistry (Dervan & Uyehara, 1976).
Properties
IUPAC Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-NGJCXOISSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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